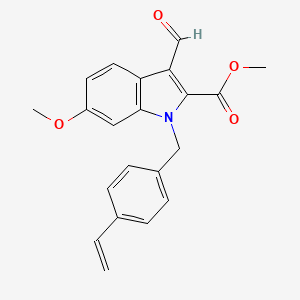

Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate

Übersicht

Beschreibung

Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is a complex organic compound with a molecular formula of C20H17NO4. This compound is characterized by its indole core structure, which is substituted with various functional groups, including a formyl group, a methoxy group, and a vinylbenzyl group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3

Biologische Aktivität

Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a complex structure that includes a formyl group, a methoxy group, and a vinylbenzyl moiety, which contributes to its reactivity and biological interactions.

- Molecular Formula : CHN O

- Molecular Weight : 349.39 g/mol

- CAS Number : 1170067-30-7

The presence of electron-donating groups like methoxy and vinyl enhances the reactivity of the indole ring, making it a candidate for various biological interactions.

Antimicrobial Activity

Indole derivatives, including this compound, have been studied for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit significant activity against various bacterial strains, similar to other indoles:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| E. coli | 0.004 mg/mL | Highly sensitive |

| S. aureus | 0.015 mg/mL | Good activity |

| B. cereus | 0.008 mg/mL | Very good activity |

| En. cloacae | 0.004 mg/mL | Excellent activity |

These results suggest that this compound possesses potent antimicrobial properties, potentially outperforming traditional antibiotics in some cases .

Cytotoxicity Studies

In cytotoxicity assessments using human normal fetal lung fibroblast (MRC-5) cell lines, this compound demonstrated no significant cytotoxic effects at concentrations up to , with cell viability remaining above 91% compared to untreated controls. This indicates a favorable safety profile for further pharmacological exploration .

Pharmacological Potential

The structural characteristics of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where serotonin receptor modulation is beneficial. Compounds with similar indole structures have shown promise as serotonin receptor antagonists.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its biological activity compared to simpler indole derivatives. The SAR studies indicate that modifications at specific positions on the indole ring can significantly influence both antimicrobial and cytotoxic properties.

Case Studies and Research Findings

Recent research has highlighted the importance of exploring various derivatives of indole compounds for their biological activities. For instance:

- Antimicrobial Efficacy : A study evaluated several indole derivatives and found that those with electron-donating groups exhibited improved antibacterial activities against resistant strains.

- Neuroprotective Effects : Another study indicated that certain indole derivatives could protect against neuronal cell death in vitro, suggesting potential therapeutic applications in neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 3-formyl-6-methoxy-1-(4-vinylbenzyl)-1H-indole-2-carboxylate is being investigated for its potential therapeutic applications. Its structural components suggest several pharmacological properties:

- Anticancer Activity : Preliminary studies indicate that indole derivatives may exhibit cytotoxic effects against various cancer cell lines. The electron-rich indole ring can interact with biological targets, potentially leading to apoptosis in cancer cells.

- Antimicrobial Properties : Indole derivatives have been noted for their broad-spectrum antimicrobial activities. The presence of the methoxy and formyl groups may enhance these effects by facilitating interactions with microbial enzymes or membranes.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various functionalized indole derivatives. Its versatile reactivity allows it to participate in numerous chemical reactions:

- Reactions : It can undergo nucleophilic substitutions, oxidation reactions, and cycloadditions, making it valuable for synthesizing more complex molecules.

-

Synthetic Pathways : Common methods for synthesizing this compound include:

- Condensation reactions involving substituted indoles.

- Functionalization techniques that introduce desired substituents at specific positions on the indole ring.

Biological Interaction Studies

Research into the binding affinity of this compound to various biological targets is ongoing. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics:

- Target Identification : Initial findings suggest potential interactions with enzymes involved in metabolic pathways or receptors linked to cell signaling.

- Mechanism of Action : The exact mechanisms remain to be fully elucidated but may involve enzyme inhibition or modulation of receptor activity.

Data Table: Comparison with Related Indole Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-methoxyindole | Methoxy group at position 5 | Simpler structure; less reactivity |

| Methyl indole-3-carboxylate | Carboxylic acid functionality | Lacks vinyl substitution; different reactivity profile |

| Methyl 4-methoxyindole | Methoxy group at position 4 | Different substitution pattern affecting reactivity |

| This compound | Formyl and vinylbenzyl groups | Enhanced reactivity and potential biological activity |

Eigenschaften

IUPAC Name |

methyl 1-[(4-ethenylphenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-4-14-5-7-15(8-6-14)12-22-19-11-16(25-2)9-10-17(19)18(13-23)20(22)21(24)26-3/h4-11,13H,1,12H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGTXNDEDBAZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)C=C)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.